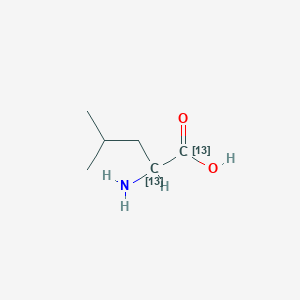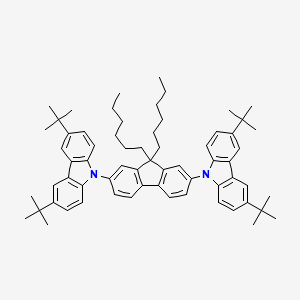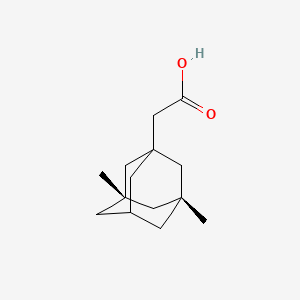
Ammonium-d8 sulfate, 98 atom % D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium-d8 sulfate, 98 atom % D, is a deuterated compound with the chemical formula (ND4)2SO4. It is an isotopically labeled version of ammonium sulfate, where the hydrogen atoms are replaced with deuterium (D), a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques that benefit from isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium-d8 sulfate can be synthesized by reacting deuterated ammonia (ND3) with deuterated sulfuric acid (D2SO4). The reaction typically occurs under controlled conditions to ensure high isotopic purity. The general reaction is as follows:
2ND3+D2SO4→(ND4)2SO4
Industrial Production Methods
Industrial production of ammonium-d8 sulfate involves the large-scale reaction of deuterated ammonia and deuterated sulfuric acid. The process requires careful handling and purification to achieve the desired isotopic purity of 98 atom % D. The final product is usually obtained as a solid, which is then packaged and stored under appropriate conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium-d8 sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated ammonium nitrate.
Reduction: It can be reduced to form deuterated ammonia.
Substitution: It can participate in substitution reactions where the deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include deuterated nitric acid (DNO3).
Reduction: Reducing agents such as deuterated lithium aluminum hydride (LiAlD4) are used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
Oxidation: Deuterated ammonium nitrate ((ND4)NO3).
Reduction: Deuterated ammonia (ND3).
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
Ammonium-d8 sulfate is widely used in scientific research due to its isotopic labeling. Some key applications include:
NMR Spectroscopy: Used as a reference standard and for studying molecular structures.
Biological Studies: Employed in metabolic studies to trace deuterium-labeled compounds.
Medical Research: Used in drug development and pharmacokinetic studies.
Industrial Applications: Utilized in the production of deuterated compounds for various industrial processes.
Mécanisme D'action
The mechanism of action of ammonium-d8 sulfate involves its role as a deuterium source. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the analysis of molecular structures. In biological and medical research, deuterium-labeled compounds are used to trace metabolic pathways and study the distribution and effects of drugs within the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium sulfate ((NH4)2SO4): The non-deuterated version, commonly used as a fertilizer.
Ammonium-15N sulfate ((15NH4)2SO4): Isotopically labeled with nitrogen-15, used in similar applications as ammonium-d8 sulfate.
Ammonium-d4 sulfate ((ND4)2SO4): Partially deuterated version, used in specific research applications.
Uniqueness
Ammonium-d8 sulfate is unique due to its high isotopic purity (98 atom % D) and the complete replacement of hydrogen atoms with deuterium. This makes it particularly valuable in NMR spectroscopy and other analytical techniques that require precise isotopic labeling.
Propriétés
Formule moléculaire |
H8N2O4S |
|---|---|
Poids moléculaire |
140.19 g/mol |
InChI |
InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8 |
Clé InChI |
BFNBIHQBYMNNAN-KTOHAENGSA-N |
SMILES isomérique |
[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]OS(=O)(=O)O[2H] |
SMILES canonique |
N.N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





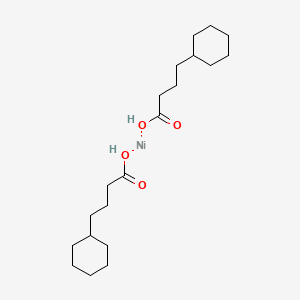
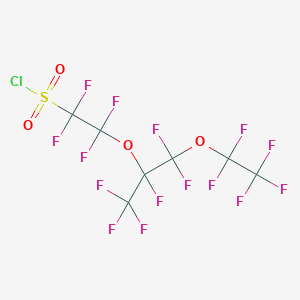
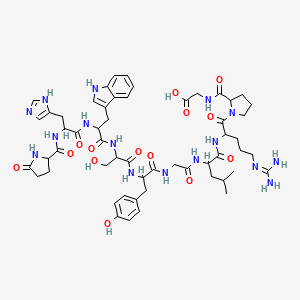
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)



